Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
Description
Propriétés
IUPAC Name |
ethyl 4-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-2-22-14(21)6-5-13(20)19-7-3-4-12(10-19)23-15-17-8-11(16)9-18-15/h8-9,12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXRTVGOIIVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.
Formation of Piperidine Derivative: The bromopyrimidine is then reacted with piperidine to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl 4-oxobutanoate under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidized forms of the piperidine ring or the ester group.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, heterocyclic systems, and backbone modifications. Below is a detailed comparison:
Heterocyclic Substituent Variations
Key Observations:
- Bromine vs. Chlorine/Methyl : Bromine’s larger atomic radius and higher electronegativity enhance lipophilicity and may improve target binding affinity through halogen bonding .
- Pyrimidine vs.
- Piperidine vs. Piperazine : Piperidine’s single nitrogen offers conformational rigidity, while piperazine’s dual nitrogens improve solubility and hydrogen-bonding capacity .
Backbone and Functional Group Modifications
Key Observations:
- Ester Positioning: The 4-oxobutanoate chain in the target compound may enhance metabolic stability compared to benzoate esters, which are prone to hydrolysis .
- Ketone Placement: The ketone in the butanoate backbone could participate in tautomerism or nucleophilic reactions, unlike analogs with ketones on the piperidine ring .
Activité Biologique
Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound classified as a pyrimidine derivative. Its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring and an ethyl ester group, positions it as a significant candidate in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is . The presence of the bromine atom in the pyrimidine ring enhances its reactivity and biological activity compared to non-brominated analogs.
| Property | Value |
|---|---|
| Molecular Weight | 396.26 g/mol |
| CAS Number | 2034327-07-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate primarily involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their functions. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets, which is crucial for its therapeutic efficacy.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. In vitro and in vivo experiments showed that this compound significantly reduced tumor cell viability in various cancer models. For instance, it was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, where it exhibited a 100% decrease in tumor cell viability compared to controls .
Mechanistic Studies
Molecular docking studies indicated that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate interacts favorably with specific cancer-related receptors, suggesting a mechanism that involves apoptosis induction and antioxidant activity. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions in animal models, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrimidine derivatives reveals that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate possesses distinct advantages due to its structural features. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-(bromopyrimidine) piperidine) | Lacks ester functionality | Limited therapeutic applications |
| 5-Bromopyrimidine | Simpler structure | Primarily used as a building block |
| Piperidine Derivatives | Varying substituents but lack bromine | Variable activity depending on substituents |
Case Studies
- Antitumor Efficacy : In a study involving EAC-bearing mice, administration of the compound led to significant tumor reduction and improved survival rates. The study highlighted the compound's ability to induce apoptosis in cancer cells while maintaining organ function .
- Antioxidant Properties : The total antioxidant capacity was evaluated alongside liver and kidney function tests, revealing that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate enhances antioxidant defenses without causing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
